molecular formula C14H13NO5 B8499424 5(4H)-Oxazolone, 4-[[4-(acetyloxy)-3-methoxyphenyl]methylene]-2-methyl-

5(4H)-Oxazolone, 4-[[4-(acetyloxy)-3-methoxyphenyl]methylene]-2-methyl-

Cat. No. B8499424
M. Wt: 275.26 g/mol
InChI Key: VRLBAMQNHIJOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04038414

Procedure details

152 g (1mol) of 4-hydroxy-3-methoxy-benzaldehyde, 41 g of sodium acetate, 80 g of N-acetylglycine and 242 g of acetic anhydride are heated together for 30 minutes to 100° C. and then for 21/2 hours to the refluxing temperature. The resulting solution is cooled to 0° C. and the crystals which have separated out are filtered off and washed with water. The crude 2-methyl-4-(3-methoxy-4-acetoxy-benzylidene)-5(4H)-oxazolone thus obtained is heated to the boil with 1,400 ml of acetone and 545 ml of water for 15 hours under a reflux condenser. Thereafter, the acetone is largely distilled off, whereupon the product crystallises out. After filtration, and washing with acetone, 4-acetoxy-α-acetylamino-3-methoxycinnamic acid of melting point 205°-206° C. is obtained.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[O:10][CH3:11].[C:12]([O-])(=[O:14])[CH3:13].[Na+].[C:17]([NH:20][CH2:21][C:22]([OH:24])=[O:23])(=O)[CH3:18].C(OC(=O)C)(=O)C>>[CH3:18][C:17]1[O:24][C:22](=[O:23])[C:21](=[CH:6][C:5]2[CH:8]=[CH:9][C:2]([O:1][C:12](=[O:14])[CH3:13])=[C:3]([O:10][CH3:11])[CH:4]=2)[N:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Name
Quantity
41 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
242 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crystals which have separated out
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(C(N1)=CC1=CC(=C(C=C1)OC(C)=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.